molecular formula C13H15ClN4O2S B2967481 2-chloro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide CAS No. 1172336-92-3

2-chloro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide

Katalognummer B2967481
CAS-Nummer: 1172336-92-3
Molekulargewicht: 326.8
InChI-Schlüssel: MCEXBBSETANWQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-chloro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups, including a sulfonamide, an amine, and a chlorobenzene . It’s likely to be used in the field of medicinal chemistry or agrochemicals .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through a series of reactions involving nucleophilic substitution and condensation .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amine group might participate in reactions with acids, while the chlorobenzene could undergo nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the sulfonamide might increase its solubility in water .

Wissenschaftliche Forschungsanwendungen

Carbonic Anhydrase Inhibitor Applications

One notable application of related compounds is in the development of carbonic anhydrase inhibitors. For instance, aminozolamide, a derivative of ethoxzolamide, has been studied for its potential to lower intraocular pressure (IOP) in conditions like ocular hypertension and glaucoma. Research has shown that the effectiveness of these inhibitors can depend significantly on the formulation and delivery method, highlighting the importance of the vehicle used in topical applications. A study on aminozolamide in gel formulation demonstrated its ability to lower IOP in rabbits, primates, and humans, suggesting that similar compounds might have therapeutic applications in managing eye conditions (Lewis, Schoenwald, & Barfknecht, 1988).

Potential for Topical Anesthetic Use

Another area of research involves the use of related compounds as local anesthetics. For example, ethyl chloride and benzocaine are used for their anesthetic properties in medical settings, despite occasional reports of contact sensitivity or allergic reactions (Jl, Morera Bs, Colom Lp, & Gálvez Lozano Jm, 2009). This suggests that derivatives of benzenesulfonamide might also be explored for similar topical applications, provided they are formulated to minimize adverse reactions.

Safety and Efficacy in Therapeutic Applications

The safety and efficacy of these compounds are critical aspects of their research applications. Studies on ebrotidine, another benzenesulfonamide derivative, in the treatment of gastric ulcers and the prevention of gastroduodenal lesions highlight the importance of clinical trials in establishing the therapeutic potential of such compounds (Gedliczka et al., 1997). These studies provide a framework for evaluating new compounds, emphasizing the need for thorough investigation into their pharmacokinetics, therapeutic efficacy, and safety profiles.

Zukünftige Richtungen

The future research directions would depend on the current applications of this compound. If it’s a drug, future work might focus on improving its efficacy or reducing its side effects .

Eigenschaften

IUPAC Name

2-chloro-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O2S/c1-10-6-7-13(18-17-10)15-8-9-16-21(19,20)12-5-3-2-4-11(12)14/h2-7,16H,8-9H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEXBBSETANWQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NCCNS(=O)(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.